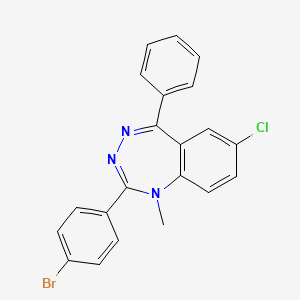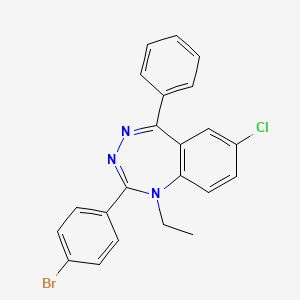![molecular formula C21H22N4S B4304435 N-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4304435.png)
N-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]amine
Overview
Description
N-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]amine is a complex organic compound that features a unique combination of indole, cyclopenta, and thieno-pyrimidin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]amine typically involves multi-step organic reactions. Common synthetic routes include:
Formation of the Indole Derivative: Starting with the synthesis of the indole derivative, which can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Cyclopenta[4,5]thieno[2,3-d]pyrimidin Formation: This step involves the construction of the cyclopenta-thieno-pyrimidin core, which can be synthesized through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.
Coupling Reactions: The final step involves coupling the indole derivative with the cyclopenta-thieno-pyrimidin core using amination reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products
Scientific Research Applications
N-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes in the body.
Biological Studies: It can be used in studies involving cell signaling pathways, enzyme inhibition, and receptor binding due to its potential bioactivity.
Materials Science: The compound’s electronic properties may be explored for use in organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the thieno-pyrimidin structure may enhance binding affinity and specificity . The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole structure and exhibit similar biological activities.
Thieno-pyrimidin Derivatives: Compounds such as thieno[2,3-d]pyrimidin-4-amine and its derivatives are structurally similar and may have comparable applications.
Uniqueness
The uniqueness of N-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]amine lies in its combined structure, which may offer enhanced biological activity and specificity compared to individual indole or thieno-pyrimidin derivatives .
Properties
IUPAC Name |
10-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4S/c1-12-14(15-6-3-4-8-17(15)23-12)10-11-22-20-19-16-7-5-9-18(16)26-21(19)25-13(2)24-20/h3-4,6,8,23H,5,7,9-11H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIPOXYNKCUSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC3=C4C5=C(CCC5)SC4=NC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(naphthalen-2-yloxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304352.png)
![2-(3-methylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B4304356.png)
![2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B4304364.png)
![ETHYL 5-(ACETYLOXY)-6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-1-METHYL-1H-INDOLE-3-CARBOXYLATE](/img/structure/B4304367.png)
![2-(dimethylamino)ethyl 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylate](/img/structure/B4304382.png)
![12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B4304384.png)

![4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4304398.png)


![[(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL CYANIDE](/img/structure/B4304420.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B4304429.png)
![3-bromo-N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B4304445.png)
![N-[1-BENZYL-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]-4-(2-METHYL-2-PROPANYL)BENZAMIDE](/img/structure/B4304461.png)
